4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 320424-07-5
VCID: VC7560842
InChI: InChI=1S/C19H15NO4S2/c1-13-4-7-15(8-5-13)26-17-9-6-14(11-16(17)20(22)23)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3
SMILES: CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=CS3)[N+](=O)[O-]
Molecular Formula: C19H15NO4S2
Molecular Weight: 385.45

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate

CAS No.: 320424-07-5

Cat. No.: VC7560842

Molecular Formula: C19H15NO4S2

Molecular Weight: 385.45

* For research use only. Not for human or veterinary use.

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate - 320424-07-5

Specification

CAS No. 320424-07-5
Molecular Formula C19H15NO4S2
Molecular Weight 385.45
IUPAC Name [4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl thiophene-2-carboxylate
Standard InChI InChI=1S/C19H15NO4S2/c1-13-4-7-15(8-5-13)26-17-9-6-14(11-16(17)20(22)23)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3
Standard InChI Key XNHSOPFGWZTOIT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=CS3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzyl backbone substituted with a nitro group (-NO2_2) at the 3-position and a 4-methylphenylsulfanyl group (-S-C6_6H4_4-CH3_3) at the 4-position. The benzyl group is esterified with 2-thiophenecarboxylic acid, forming a thiophene-2-carboxylate moiety . This structure combines electron-withdrawing (nitro) and electron-donating (sulfanyl) groups, creating a polarized system that influences reactivity and intermolecular interactions.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC19H15NO4S2\text{C}_{19}\text{H}_{15}\text{NO}_{4}\text{S}_{2}
Molecular Weight385.46 g/mol
Purity≥97%
Hazard Statements (Analog)H302, H312, H332

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech synthesizes the compound via a multi-step route:

  • Sulfanyl Group Introduction: A nucleophilic aromatic substitution reaction between 3-nitro-4-chlorobenzyl chloride and 4-methylthiophenol.

  • Esterification: Reaction of the intermediate with 2-thiophenecarbonyl chloride in the presence of a base (e.g., triethylamine) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Sulfanylation4-Methylthiophenol, DMF, 80°C~75%
Esterification2-Thiophenecarbonyl chloride, Et3_3N~85%

Analytical Validation

The final product is purified via column chromatography and recrystallization, achieving ≥97% purity as verified by high-performance liquid chromatography (HPLC) . X-ray crystallography of analogous compounds (e.g., methyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) confirms the stereochemical integrity of similar ester derivatives .

Pharmacological Activity

Cytotoxicity Screening

Preliminary assays on analogs suggest moderate cytotoxicity against human cancer cell lines (e.g., IC50_{50} = 25 µM for HeLa cells), likely via inhibition of tubulin polymerization or DNA intercalation .

PrecautionGuideline
Personal ProtectionGloves, lab coat, eye protection
StorageDry, cool place in closed container
First AidRinse skin/eyes; seek medical help

Environmental Impact

The compound’s nitro and sulfur groups may pose ecological risks due to potential bioaccumulation. Aerobic biodegradation studies on analogs show half-lives >60 days, warranting careful waste management .

Applications in Pharmaceutical Development

API Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its nitro group is often reduced to an amine for further functionalization, while the thiophene ring participates in π-stacking interactions with target proteins .

Drug Delivery Systems

Encapsulation in liposomal formulations improves the bioavailability of related thiophene derivatives, enhancing their therapeutic index by 3–5 fold in preclinical models .

Comparative Analysis with Structural Analogs

Methyl 4-(4-Methylphenyl)-3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylate (CID: 16832130)

  • Structural Difference: Sulfonamide (-SO2_2NH-) vs. sulfanyl (-S-) group.

  • Activity: The sulfonamide derivative shows 10-fold higher solubility in aqueous buffers but reduced antimicrobial potency compared to the sulfanyl analog .

Methyl 3-[[2-Nitro-4-(trifluoromethyl)phenyl]sulfonylamino]thiophene-2-carboxylate (CID: 168281865)

  • Structural Difference: Trifluoromethyl (-CF3_3) substitution enhances metabolic stability.

  • Activity: The CF3_3 group increases antifungal activity by 40% but raises synthetic complexity .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action via proteomic profiling.

  • Derivatization: Explore replacing the nitro group with bioisosteres (e.g., cyano) to reduce toxicity.

  • Formulation Optimization: Develop nanoparticle-based delivery systems to enhance pharmacokinetics.

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